Hexyl glycidyl ether

Volatile Organic Compounds (VOC) Occupational Safety Coatings Processing

Hexyl glycidyl ether (HGE) is a monofunctional aliphatic glycidyl ether used primarily as a reactive diluent for epoxy resin systems. It is a clear, colorless liquid with a molecular weight of 158.24 g/mol and a linear six-carbon alkyl (hexyl) chain.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 5926-90-9
Cat. No. B3054272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl glycidyl ether
CAS5926-90-9
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCCOCC1CO1
InChIInChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3
InChIKeyJPEGUDKOYOIOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Glycidyl Ether (CAS 5926-90-9): Core Properties as an Epoxy Reactive Diluent


Hexyl glycidyl ether (HGE) is a monofunctional aliphatic glycidyl ether used primarily as a reactive diluent for epoxy resin systems. It is a clear, colorless liquid with a molecular weight of 158.24 g/mol and a linear six-carbon alkyl (hexyl) chain [1]. This chain length places it structurally and functionally between the shorter-chain butyl glycidyl ether (BGE) and the longer, branched 2-ethylhexyl glycidyl ether (EHGE). The compound's key computed and reported physical properties, such as a boiling point of 207.6°C at 760 mmHg, a flash point of 80.2°C, and a vapor pressure of 0.321 mmHg at 25°C, define its operational window for formulation, processing, and safe handling .

Why Hexyl Glycidyl Ether Cannot Be Simply Swapped with BGE or EHGE in Epoxy Formulations


Selecting a reactive diluent is not just about reducing viscosity; the alkyl chain length dictates the trade-offs between volatility, toxicity profile, diluting efficiency, and final thermoset properties. While butyl glycidyl ether (BGE) offers lower initial viscosity and high diluting power, its significantly higher vapor pressure (1.4 mmHg at 25°C) and well-documented reproductive toxicity profile (testicular atrophy) may make it unsuitable for applications with strict VOC or occupational exposure limits [1]. Conversely, 2-ethylhexyl glycidyl ether (EHGE) has very low volatility (0.0209 mmHg at 25°C) but its bulkier, branched chain can more profoundly reduce cross-link density and modulus . The evidence below quantifies key differentiators where the linear C6 chain of HGE occupies a distinct and definable position between these extremes, making it a critical 'Goldilocks' option for formulators requiring a specific balance of properties.

Quantitative Evidence for Selecting Hexyl Glycidyl Ether over Closest Analogs


Intermediate Volatility for Controlled VOC Management vs. BGE and EHGE

Hexyl glycidyl ether (HGE) possesses a vapor pressure of 0.321 mmHg at 25°C, which is 4.4 times lower than that of butyl glycidyl ether (BGE) at 1.4 mmHg, and 15.4 times higher than that of 2-ethylhexyl glycidyl ether (EHGE) at 0.0209 mmHg . This places HGE in an intermediate volatility class. For formulators, this means HGE presents a reduced inhalation exposure risk and lower evaporative VOC loss during ambient application compared to BGE, while avoiding the extremely low volatility of EHGE that can lead to plasticization or longer tack-free times in ambient-cure coatings.

Volatile Organic Compounds (VOC) Occupational Safety Coatings Processing

Ames Mutagenicity Profile: A Distinction from the Non-Mutagenic EHGE

A critical differentiator is the genotoxicity profile. Hexyl glycidyl ether (HGE) has been reported as mutagenic in Salmonella typhimurium strain TA100 at a concentration of 166 µg/plate . In contrast, 2-ethylhexyl glycidyl ether (EHGE) was notably absent from the list of 28 mutagenic aliphatic epoxides in a comparative mutagenicity study [1]. This differential in mutagenic potential is a crucial factor in compound selection, particularly for applications with potential dermal or incidental exposure, leading R&D scientists to choose EHGE for lower-toxicity formulations or select HGE if other properties are paramount and exposure can be rigorously controlled.

Genotoxicity Screening Product Safety Profile

Molecular Weight-Driven Dilution Efficiency: Positioned Between BGE and EHGE

The diluent's molecular weight directly influences its epoxy equivalent weight (EEW) and formulation stoichiometry, impacting crosslink density. Hexyl glycidyl ether has a molecular weight of 158.24 g/mol [1]. This positions it between butyl glycidyl ether (BGE, 130.18 g/mol ) and 2-ethylhexyl glycidyl ether (EHGE, 186.29 g/mol ). On a weight-for-weight basis, HGE contributes more reactive epoxy groups per gram than EHGE, leading to a higher final crosslink density and less chain-end plasticization in the cured network compared to formulations using the same wt% of EHGE. This makes HGE preferable to EHGE when maximizing modulus and chemical resistance is a priority.

Epoxy Formulation Viscosity Reduction Stoichiometry

Thermal Safety: Higher Flash Point than Butyl Glycidyl Ether

For procurement related to process safety, the flammability profile is a primary concern. The reported flash point for hexyl glycidyl ether (HGE) is 80.2 °C . This is significantly higher than the flash point of butyl glycidyl ether (BGE), which is 59 °C . The 21.2 °C increase in flash point represents a practical difference in hazard classification and facility engineering controls. HGE is less likely to form ignitable vapor mixtures at standard processing temperatures, potentially simplifying storage, handling, and insurance requirements compared to the more flammable BGE.

Process Safety Flammability Storage and Handling

Structural Linearity as a Modulus Preserver over Branched EHGE

The molecular architecture of the diluent influences the free volume and Tg of the cured network. The linear hexyl chain of HGE is anticipated to induce less free volume and a smaller reduction in the flexural modulus of a cured diglycidyl ether of bisphenol A (DGEBA) network compared to the bulkier, branched 2-ethylhexyl chain of EHGE. While a specific head-to-head modulus study for HGE is lacking, this behavior is well-documented for the wider class of monofunctional glycidyl ethers: increased linear chain length improves flexibility, but chain branching significantly increases plasticization . Therefore, where EHGE may provide flexibility at the cost of modulus, HGE is the more modulus-preserving option.

Thermoset Mechanics Polymer Network Flexural Modulus

High-Value Application Scenarios for Hexyl Glycidyl Ether Based on Differential Evidence


High-Modulus Structural Adhesive Formulations

Formulators seeking to reduce resin viscosity for enhanced substrate wetting without a significant compromise in the cured adhesive's modulus and tensile strength can select HGE over the more common EHGE. As a weight-efficient reactive group carrier (Evidence Item 3) with a linear chain that preserves network rigidity (Evidence Item 5), HGE enables high-solids, sag-resistant structural adhesives for automotive and aerospace composites where maximum load-bearing performance is non-negotiable.

Safety-Optimized, Low-VOC Flooring and Civil Engineering Coatings

For large-scale, indoor industrial flooring projects requiring low VOC emissions, HGE is a superior choice to BGE. Its 77% lower vapor pressure (Evidence Item 1) drastically reduces worker inhalation exposure and odor during application and curing. The significantly higher flash point (Evidence Item 4) also improves site safety, making HGE the technically sounder option for formulators aiming to meet stringent green building standards without sacrificing cure speed.

Specialty Polymer Synthesis with Controlled Architecture

In academic and industrial R&D, the defined linear hexyl spacer in HGE-derived monomers (vs. ethyl or butyl variants) has been shown to enable living anionic ring-opening polymerization, producing well-defined functional polyethers with low dispersity (Đ < 1.2) [1]. This precise control is critical for developing advanced drug delivery systems, bioconjugates, and self-assembling polymers. The longer, flexible C6 spacer may offer distinct advantages in adjusting the polymer's hydrophobicity and thermal transitions compared to shorter alkyl-chain glycidyl ethers.

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